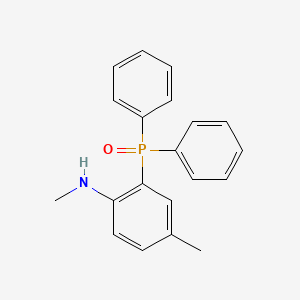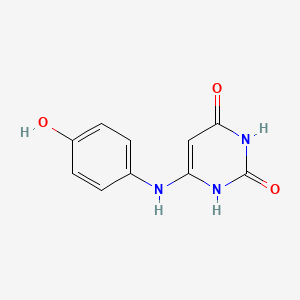
Diphosphoric acid, P,P'-ditridecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, P,P’-ditridecyl ester is an organic compound that belongs to the class of phosphate esters It is derived from diphosphoric acid and tridecyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-ditridecyl ester can be synthesized through the esterification of diphosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diphosphoric acid, P,P’-ditridecyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoric acid, P,P’-ditridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce diphosphoric acid and tridecyl alcohol.
Oxidation: The ester can be oxidized to form corresponding phosphates.
Substitution: The ester can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Diphosphoric acid and tridecyl alcohol.
Oxidation: Corresponding phosphates.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diphosphoric acid, P,P’-ditridecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of diphosphoric acid, P,P’-ditridecyl ester involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The ester can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphosphoric acid, P,P’-diisooctyl ester
- Phosphonic acid, diphenyl ester
- Phosphate esters and anhydrides
Uniqueness
Diphosphoric acid, P,P’-ditridecyl ester is unique due to its specific alkyl chain length and ester configuration. This gives it distinct physical and chemical properties compared to other phosphate esters. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
70714-99-7 |
|---|---|
Formule moléculaire |
C26H56O7P2 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
[hydroxy(tridecoxy)phosphoryl] tridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H56O7P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-34(27,28)33-35(29,30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28)(H,29,30) |
Clé InChI |
BFRSLHVLLJWJPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

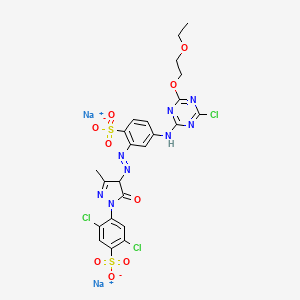
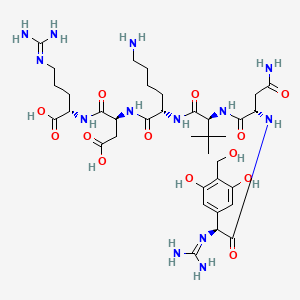
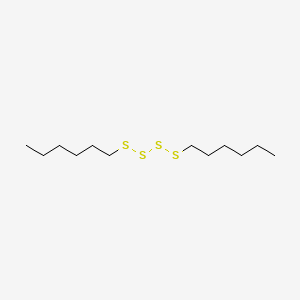
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
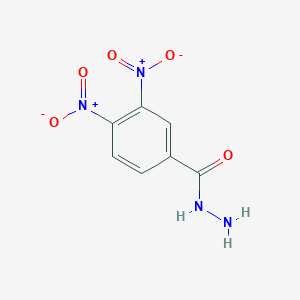

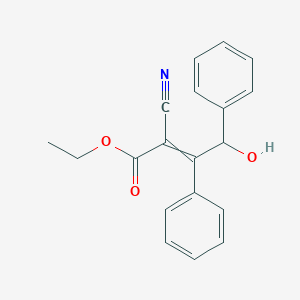
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
